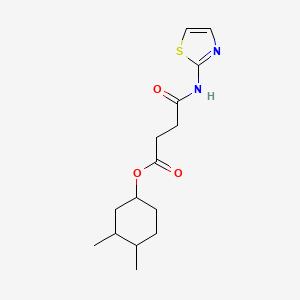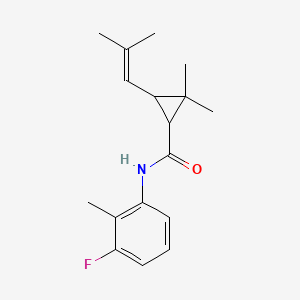![molecular formula C32H25N3O4 B11076007 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[86112,5013,1709,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the pyrrolidinyl and phenoxy groups. Key steps include cyclization reactions, nucleophilic substitutions, and oxidative coupling reactions. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable subject for synthetic organic chemistry research.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s derivatives could be developed into drugs for treating various diseases. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.0^9,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone : Shares the pentacyclic core but differs in functional groups.
8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione: Another pentacyclic compound with similar structural features.
Uniqueness
What sets 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[86112,5013,1709,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene apart is its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C32H25N3O4 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene |
InChI |
InChI=1S/C32H25N3O4/c1-18-7-5-9-20(15-18)36-24-12-11-22-26-27(24)32-29-28(31(26)38-33-22)25(37-21-10-6-8-19(2)16-21)17-23(30(29)34-39-32)35-13-3-4-14-35/h5-12,15-17H,3-4,13-14H2,1-2H3 |
InChI Key |
OXVQOPGZZBIZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C3C4=C(C5=C(C=C(C6=NOC3=C56)N7CCCC7)OC8=CC=CC(=C8)C)ON=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11075930.png)
![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075936.png)
![N-(3-fluorophenyl)-4-{[(2-oxo-2H-chromen-6-yl)sulfonyl]amino}benzamide](/img/structure/B11075941.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)

![4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine](/img/structure/B11075957.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075964.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11075974.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)
![N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075988.png)

![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
